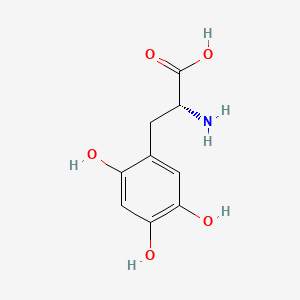

6-Hydroxydopa, D-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Hidroxidopa, D- es una neurotoxina altamente selectiva que se dirige principalmente a las neuronas noradrenérgicas. Se desarrolló para replicar las acciones de la neurotoxina selectiva 6-hidroxidopamina. Este compuesto es conocido por su capacidad para producir una simpatectomía química destruyendo las vías axonales de los paraganglios simpáticos y las terminales nerviosas noradrenérgicas en los órganos y tejidos periféricos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de 6-Hidroxidopa, D- implica la resolución de la N-benzoil-3-(2,4,5-trihidroxifenil)alanina. Este proceso incluye varios pasos para asegurar la correcta estereoquímica del compuesto .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para 6-Hidroxidopa, D- no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de química orgánica para asegurar una alta pureza y rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones: 6-Hidroxidopa, D- experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Se sabe que es una excitotoxina en los receptores no NMDA debido a su generación espontánea de 6-Hidroxidopa-p-quinona, dopaquroma y dopaminaquroma .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran 6-Hidroxidopa, D- incluyen agentes oxidantes y reductores. Las condiciones para estas reacciones generalmente se controlan para evitar la formación de subproductos no deseados.

Principales productos formados: Los principales productos formados a partir de las reacciones de 6-Hidroxidopa, D- incluyen varias quinonas y cromos, que contribuyen a sus propiedades excitotoxicas .

Aplicaciones Científicas De Investigación

6-Hidroxidopa, D- se ha utilizado ampliamente en la investigación científica para estudiar la neurotoxicidad de las neuronas noradrenérgicas. Ha sido fundamental para definir elementos de la neurotoxicidad neuronal noradrenérgica y descubrir el potencial de brotación de las neuronas del locus coeruleus después del daño perinatal . Además, tiene aplicaciones en el estudio de los efectos de las neurotoxinas en el sistema nervioso central y los órganos periféricos .

Mecanismo De Acción

El mecanismo de acción de 6-Hidroxidopa, D- implica su objetivo selectivo de las neuronas noradrenérgicas. Produce efectos destructivos en el locus coeruleus, el núcleo noradrenérgico más grande del cerebro, mediante la generación de 6-Hidroxidopa-p-quinona, dopaquroma y dopaminaquroma. Estos compuestos son más excitotoxicos que el agonista endógeno del receptor NMDA glutamato, lo que lleva a un daño neuronal significativo .

Comparación Con Compuestos Similares

6-Hidroxidopa, D- a menudo se compara con 6-hidroxidopamina, otra neurotoxina selectiva. Ambos compuestos se dirigen a los nervios catecolaminérgicos, pero 6-Hidroxidopa, D- tiene una mayor selectividad para las neuronas noradrenérgicas . Otros compuestos similares incluyen dopamina y L-dopa, que son neurotoxinas endógenas con efectos selectivos en las neuronas catecolaminérgicas .

Lista de compuestos similares:- 6-Hidroxidopamina

- Dopamina

- L-dopa

Propiedades

Número CAS |

29979-41-7 |

|---|---|

Fórmula molecular |

C9H11NO5 |

Peso molecular |

213.19 g/mol |

Nombre IUPAC |

(2R)-2-amino-3-(2,4,5-trihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO5/c10-5(9(14)15)1-4-2-7(12)8(13)3-6(4)11/h2-3,5,11-13H,1,10H2,(H,14,15)/t5-/m1/s1 |

Clave InChI |

YLKRUSPZOTYMAT-RXMQYKEDSA-N |

SMILES isomérico |

C1=C(C(=CC(=C1O)O)O)C[C@H](C(=O)O)N |

SMILES canónico |

C1=C(C(=CC(=C1O)O)O)CC(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.